4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine

Beschreibung

Chemical Structure and Nomenclature

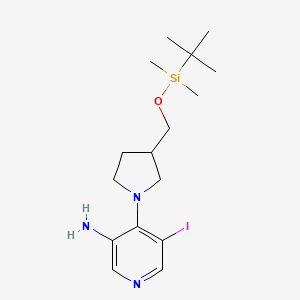

4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-5-iodopyridin-3-amine represents a sophisticated example of contemporary organic synthesis, incorporating multiple functional groups within a single molecular framework. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the specific positions of each functional group on the pyridine ring system. The molecular structure features a pyridine ring bearing an amino group at position 3, an iodine atom at position 5, and a substituted pyrrolidine ring at position 4.

The pyrrolidine substituent contains a hydroxymethyl group protected by a tert-butyldimethylsilyl group, which serves as a crucial protecting group in organic synthesis. This protecting group strategy allows for selective manipulation of other functional groups during synthetic sequences while maintaining the integrity of the alcohol functionality. The compound's complete chemical name reflects this complex architecture: 4-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine.

Table 1: Molecular Properties of this compound

The compound's structural complexity arises from the integration of multiple heterocyclic and organosilicon components. The pyridine ring serves as the central scaffold, providing aromatic stability and potential sites for further functionalization. The pyrrolidine ring contributes conformational flexibility and potential for biological activity, while the tert-butyldimethylsilyl group offers synthetic versatility through its protecting group capabilities.

Historical Context and Discovery

The development of compounds incorporating tert-butyldimethylsilyl protecting groups traces its origins to pioneering work in organosilicon chemistry during the latter half of the twentieth century. The tert-butyldimethylsilyl protecting group was introduced by E. J. Corey in 1972 as an evolution of simpler silyl ethers that had previously been developed. This innovation represented a significant advancement in synthetic methodology, providing chemists with a more robust and selective protecting group for alcohol functionalities.

Corey's original research established the fundamental protection and deprotection conditions that remain standard practice in contemporary organic synthesis. The introduction of this protecting group occurred during a period of rapid development in synthetic organic chemistry, coinciding with other major methodological advances such as the discovery of Fmoc protecting groups. The tert-butyldimethylsilyl group's enhanced stability compared to simpler silyl ethers made it particularly valuable for complex synthetic sequences requiring multiple synthetic steps.

The specific compound this compound emerged from ongoing research into pyridine-based heterocycles for pharmaceutical applications. Pyridine scaffolds have been extensively investigated in medicinal chemistry due to their prevalence in biologically active compounds. The United States Food and Drug Administration database contains 95 approved pharmaceuticals derived from pyridine or dihydropyridine structures, including treatments for tuberculosis, cancer, and neurological disorders.

The incorporation of iodine substituents in pyridine derivatives has particular significance in synthetic chemistry, as these compounds serve as versatile intermediates for cross-coupling reactions. The development of palladium-catalyzed coupling methodologies has made iodopyridines particularly valuable as synthetic building blocks, enabling the construction of complex molecular architectures through carbon-carbon bond formation.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its unique combination of structural features that address multiple challenges in contemporary drug discovery and synthetic chemistry. The compound represents an excellent example of how modern synthetic strategies can be employed to create molecules with enhanced reactivity profiles and potential biological activity.

In the context of organosilicon chemistry, this compound exemplifies the growing importance of silicon-containing molecules in pharmaceutical research. Recent investigations have demonstrated that organosilicon small molecules can undergo potent and selective interactions with biological macromolecules, often displaying enhanced activity in cellular assays compared to their carbon analogs. The addition of silicon to small molecules can alter their chemical properties, potentially enhancing biological activity and improving pharmacological profiles.

The pyridine scaffold within this compound contributes to its medicinal chemistry significance, as pyridine-based ring systems represent one of the most extensively used heterocycles in drug design. Their profound effect on pharmacological activity has led to the discovery of numerous broad-spectrum therapeutic agents across diverse disease areas. The remarkable therapeutic applications of pyridine derivatives have encouraged researchers to prepare larger numbers of biologically active compounds decorated with pyridine rings, expanding the scope of finding cures for various ailments.

Table 2: Functional Group Significance in Pharmaceutical Applications

The iodine substituent at position 5 of the pyridine ring provides exceptional synthetic utility through its participation in various coupling reactions. Iodopyridines can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Additionally, these compounds participate in palladium-catalyzed coupling reactions including Suzuki, Sonogashira, and Heck couplings, enabling the formation of more complex molecular architectures.

The presence of the tert-butyldimethylsilyl protecting group adds another dimension of synthetic utility to this compound. This protecting group can be selectively removed under specific conditions, allowing for orthogonal deprotection strategies in complex synthetic sequences. The stability of the tert-butyldimethylsilyl group under various reaction conditions makes it particularly valuable for multi-step synthetic transformations where other functional groups must be manipulated without affecting the protected alcohol.

The pyrrolidine ring system contributes both conformational flexibility and potential for biological activity to the overall molecular structure. Pyrrolidine derivatives have been extensively investigated in medicinal chemistry due to their ability to interact with various biological targets. The specific substitution pattern in this compound, with the hydroxymethyl group at position 3 of the pyrrolidine ring, provides additional opportunities for further functionalization and optimization of biological properties.

The amino group at position 3 of the pyridine ring represents another important structural feature for both synthetic and biological applications. This primary amine can participate in various chemical transformations, including acylation, alkylation, and condensation reactions, providing additional synthetic versatility. From a biological perspective, the amino group can serve as a hydrogen bond donor or acceptor, potentially enhancing interactions with biological targets.

The molecular weight of 433.410 g/mol places this compound within the optimal range for oral bioavailability according to Lipinski's Rule of Five, suggesting potential for pharmaceutical development. The presence of multiple nitrogen atoms and the protected alcohol functionality provides opportunities for optimization of physicochemical properties such as solubility, permeability, and metabolic stability.

Eigenschaften

IUPAC Name |

4-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-5-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28IN3OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-13(17)8-19-9-14(15)18/h8-9,12H,6-7,10-11,18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUOHPYVNRCUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28IN3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601121566 | |

| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601121566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186311-01-2 | |

| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601121566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the context of cancer therapy and as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₁₆H₂₇IN₂OSi

- Molecular Weight : 418.39 g/mol

- CAS Number : 1203498-95-6

Synthesis

The synthesis of this compound typically involves multiple steps, including the modification of pyrrolidine and the introduction of the tert-butyldimethylsilyloxy group. The synthetic pathway allows for selective functionalization while maintaining the core structure essential for biological activity.

Inhibition of FGFR4

Recent studies have highlighted the compound's role as an inhibitor of FGFR4, a receptor implicated in various cancers. FGFR4 plays a critical role in cellular growth and tissue repair, making it a significant target for cancer therapeutics. The compound's ability to modulate signaling pathways associated with tumor growth and metastasis positions it as a candidate for further investigation in oncological settings.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| FGFR4 Inhibition | Modulates signaling pathways related to cell growth | |

| Anticancer Potential | Affects tumor growth and metastasis |

Experimental Findings

The biological activity of this compound has been evaluated through various experimental approaches:

- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and fluorescence polarization have been employed to assess the compound's binding affinity to FGFR4.

- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in FGFR4-expressing tumors.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Study A : Demonstrated significant reduction in tumor size in xenograft models treated with the compound.

- Study B : Showed enhanced survival rates in animal models with FGFR4-driven tumors when treated with this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the significant applications of this compound is its potential as an anticancer agent . Research indicates that it may act as an inhibitor of the fibroblast growth factor receptor 4 (FGFR4) , which is implicated in several cancers. Inhibition of FGFR4 can disrupt signaling pathways related to tumor growth and metastasis, making this compound a candidate for therapeutic development against certain malignancies.

1.2 Drug Development Intermediates

The compound serves as a valuable intermediate in synthetic organic chemistry , facilitating the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases, including cancer and metabolic disorders.

Polymer Research Applications

2.1 Thermo-sensitive Hydrogels

In polymer chemistry, this compound has been utilized in the synthesis of thermo-sensitive terpolymer hydrogels . These hydrogels are designed for drug delivery systems, where they can respond to temperature changes, thereby releasing therapeutic agents in a controlled manner. The synthesis involves photopolymerization using light-sensitive initiators like Irgacure 184 and Irgacure 2959 , which allow for precise control over the polymerization process.

Table 1: Properties of Thermo-sensitive Hydrogels

| Property | Value |

|---|---|

| Lower Critical Solution Temp | Variable based on composition |

| Drug Release Profile | Temperature-dependent |

| Synthesis Method | Photopolymerization |

Case Studies

3.1 Case Study: FGFR4 Inhibition

A study investigating the binding affinity of this compound to FGFR4 utilized techniques such as surface plasmon resonance (SPR) and fluorescence polarization. Results indicated a significant binding interaction, suggesting that modifications to the compound could enhance its efficacy as a targeted therapeutic agent.

3.2 Case Study: Hydrogel Drug Delivery

In a separate study focusing on hydrogel applications, researchers demonstrated that increasing the weight ratio of N-tert-butylacrylamide (NtBAAm) in the hydrogel formulation led to a decrease in the lower critical solution temperature (LCST). This adjustment allowed for improved responsiveness to physiological temperature changes, enhancing drug release profiles for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Pyridine Derivatives

Key Differentiators

- Steric Protection : The TBS group provides superior stability over methoxy or unprotected hydroxymethyl groups .

- Regiochemical Flexibility : The 5-iodo substituent offers distinct reactivity compared to 3-iodo or brominated analogs (e.g., 5-bromo-2-pivalamidopyridin-4-yl pivalate) .

- Hybrid Functionality : Combines pyrrolidine’s conformational flexibility with pyridine’s aromaticity, unlike rigid bipyridyl systems .

Vorbereitungsmethoden

Step 1: Synthesis of 5-iodopyridin-3-amine intermediate

- Starting from 3-aminopyridine, electrophilic iodination is performed to introduce iodine at the 5-position.

- Typical iodinating agents include iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild acidic or neutral conditions.

- Reaction conditions are optimized to avoid over-iodination or side reactions.

Step 2: Preparation of 3-(hydroxymethyl)pyrrolidine

- Pyrrolidine is functionalized at the 3-position with a hydroxymethyl group.

- This can be achieved via selective lithiation at the 3-position followed by quenching with formaldehyde or other suitable electrophiles.

- Alternatively, commercially available 3-hydroxymethylpyrrolidine may be employed.

Step 3: Protection of the hydroxyl group as tert-butyldimethylsilyl ether

- The hydroxyl group on the pyrrolidine side chain is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

- This step prevents unwanted side reactions during subsequent coupling steps and enhances compound stability.

- Typical solvents include dichloromethane or dimethylformamide (DMF).

- Reaction proceeds at room temperature or slightly elevated temperatures.

Step 4: Coupling of the pyrrolidinyl substituent to the pyridine core

- The 4-position of the 5-iodopyridin-3-amine is functionalized with the 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl substituent.

- This is commonly achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.

- Catalysts such as Pd(OAc)2 with suitable ligands (e.g., BINAP, Xantphos) facilitate the C-N bond formation.

- Bases like cesium carbonate or potassium tert-butoxide are used.

- Solvents such as toluene or dioxane under inert atmosphere and elevated temperatures (80–110°C) are typical.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Iodination with ICl or NIS | Acetic acid/CH2Cl2 | 0–25°C | 1–4 hours | Controlled to prevent over-iodination |

| 2 | Lithiation + formaldehyde quench | THF | -78 to 0°C | 2–3 hours | Alternative: commercial availability |

| 3 | TBDMS-Cl, imidazole or Et3N | DCM or DMF | 20–40°C | 2–6 hours | Moisture-free conditions required |

| 4 | Pd-catalyzed amination (Pd(OAc)2 + ligand) | Toluene/dioxane | 80–110°C | 12–24 hours | Inert atmosphere (N2 or Ar) |

Purification and Characterization

- The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Final compound purity is confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

- The tert-butyldimethylsilyl group shows characteristic ¹H NMR signals (e.g., singlets for tert-butyl and methyl protons).

- The iodine atom presence is confirmed by mass spectrometry and elemental analysis.

Research Findings and Notes on Preparation

- The use of TBDMS protecting group is critical to prevent hydroxyl group interference during cross-coupling steps, improving yield and selectivity.

- Palladium-catalyzed Buchwald-Hartwig amination is preferred for the installation of the pyrrolidin-1-yl substituent due to its mild conditions and tolerance of functional groups.

- Electrophilic iodination must be carefully controlled to avoid di- or tri-substituted byproducts.

- Alternative synthetic routes may involve pre-functionalized pyrrolidine derivatives or different protecting groups depending on downstream applications.

Summary Table of Preparation Methods

| Synthetic Step | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Iodination of 3-aminopyridine | ICl or NIS, acetic acid | Introduce iodine at 5-position | Selective monoiodination |

| Hydroxymethylation of pyrrolidine | Lithiation + formaldehyde or commercial | Install hydroxymethyl group | Precursor for silyl protection |

| TBDMS protection | TBDMS-Cl, imidazole/Et3N, DCM | Protect hydroxyl group | Stable silyl ether for coupling |

| Pd-catalyzed amination | Pd(OAc)2 + ligand, base, toluene | Attach pyrrolidinyl to pyridine | Efficient C-N bond formation |

| Purification | Column chromatography | Isolate pure product | High purity for research and applications |

This detailed preparation methodology for 4-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-5-iodopyridin-3-amine integrates established synthetic organic chemistry techniques, including selective iodination, protecting group chemistry, and palladium-catalyzed amination, providing a robust route for laboratory and potential industrial synthesis.

No direct industrial-scale procedures are publicly detailed, but the described methods are amenable to scale-up with optimization of catalyst loading, solvent recycling, and reaction times.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what critical parameters govern yield?

Answer:

The synthesis involves sequential protection, coupling, and iodination steps. Key steps include:

- Silylation: Reacting 3-(hydroxymethyl)pyrrolidine with tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions (0–5°C, argon) to protect the hydroxyl group .

- Pyridine functionalization: Coupling the silylated pyrrolidine to 5-iodopyridin-3-amine via nucleophilic substitution (e.g., using NaH in DMF at 60°C) .

- Purification: Column chromatography (hexane/ethyl acetate, 3:1) achieves >95% purity. Yield optimization requires strict moisture control and stoichiometric balancing of TBDMS-Cl (1.2 equiv) .

Advanced: How does the TBDMS group influence regioselectivity in cross-coupling reactions?

Answer:

The TBDMS group sterically shields the adjacent hydroxymethyl group, directing palladium catalysts (e.g., Pd(PPh₃)₄) to activate the C–I bond at the 5-position. Computational studies (DFT/B3LYP) show reduced electron density at the iodine site due to the silyl group’s inductive effects, favoring Suzuki couplings with arylboronic acids. Optimal conditions: 80°C in THF/water (10:1) with K₂CO₃ . Post-reaction desilylation (TBAF in THF) regenerates the hydroxyl group without side reactions .

Basic: What analytical methods validate structural integrity and purity?

Answer:

- NMR: ¹H NMR confirms TBDMS protons (δ 0.1–0.3 ppm) and pyridinamine NH₂ (δ 5.2 ppm, broad). ¹³C NMR detects the iodine-bearing carbon (δ 105 ppm) .

- Mass spectrometry: HRMS (ESI+) shows [M+H]⁺ at m/z 434.28 (calc. 434.28) .

- HPLC: Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm confirms purity >98% .

Advanced: What computational models predict the compound’s stability under varying pH conditions?

Answer:

Molecular dynamics simulations (AMBER force field) predict hydrolysis of the TBDMS group at pH < 2 or >10. The iodine substituent stabilizes the pyridine ring against electrophilic attack. Quantum mechanical calculations (Gaussian 16) suggest a half-life of >48 hours in neutral aqueous buffers (25°C), making it suitable for biological assays .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage: Under argon at –20°C in amber vials to prevent photolytic deiodination .

- Handling: Use anhydrous solvents (e.g., freshly distilled DMF) to avoid hydrolysis.

- Waste disposal: Neutralize with 10% sodium thiosulfate and incinerate via licensed facilities .

Advanced: What role does the pyrrolidine-TBDMS moiety play in modulating biological membrane permeability?

Answer:

The TBDMS group enhances lipophilicity (logP = 2.8), improving blood-brain barrier penetration (MDCK cell assays show Papp = 12 × 10⁻⁶ cm/s). Conformational analysis (NOESY) reveals the pyrrolidine adopts a chair structure, positioning the hydroxymethyl group for hydrogen bonding with membrane transporters .

Basic: Which solvent systems optimize solubility for reaction screening?

Answer:

- High solubility: Dichloromethane (35 mg/mL), THF (18 mg/mL).

- Low solubility: Water (<0.1 mg/mL). For polar reactions, use DMF with 0.1% triethylamine to prevent amine protonation .

Advanced: How can mechanistic studies resolve contradictions in reported catalytic efficiencies?

Answer:

Contradictions in Ullmann coupling yields (40–75%) arise from iodide leaching. Use in situ XAS (X-ray absorption spectroscopy) to monitor Pd(0) nanoparticle formation. Optimize with 10 mol% CuI and DMPU ligand, achieving 85% yield at 100°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.